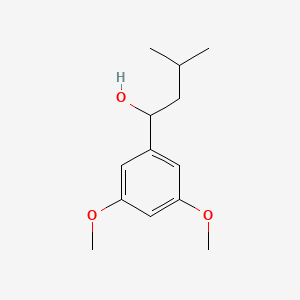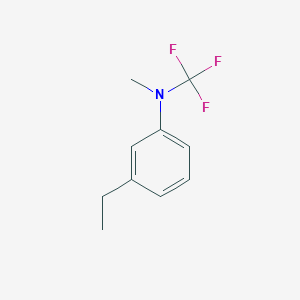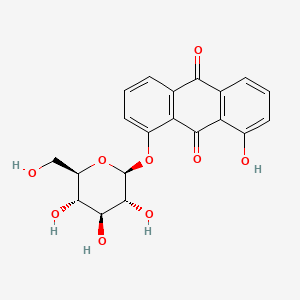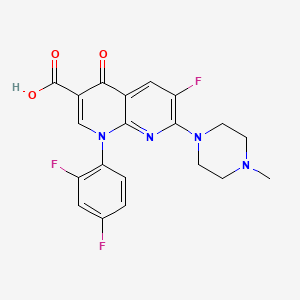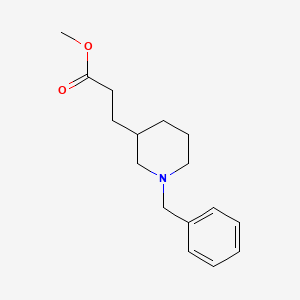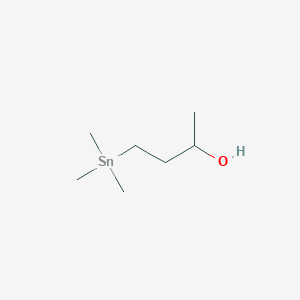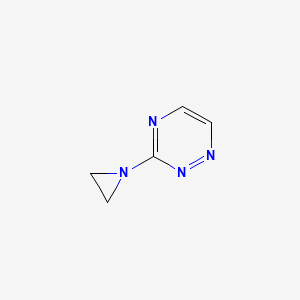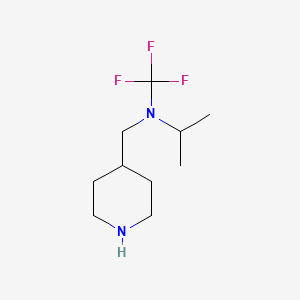
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine is a synthetic organic compound that features a piperidine ring, a trifluoromethyl group, and a propan-2-amine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Formation of Piperidine Derivative: Starting with a piperidine derivative, the piperidine ring is functionalized at the 4-position.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amine Formation: The final step involves the formation of the propan-2-amine moiety, often through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the production of specialty chemicals or as a building block for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the piperidine ring can provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-ylmethyl)-N-methylpropan-2-amine: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)butan-2-amine: Similar structure but with a longer carbon chain, potentially affecting its pharmacokinetics and dynamics.
Uniqueness
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C10H19F3N2 |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)15(10(11,12)13)7-9-3-5-14-6-4-9/h8-9,14H,3-7H2,1-2H3 |
InChI Key |
BCHVVIWVISNLMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCNCC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




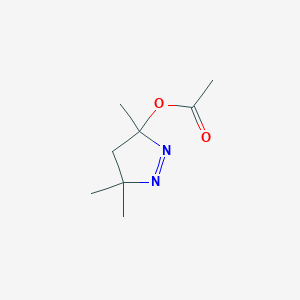
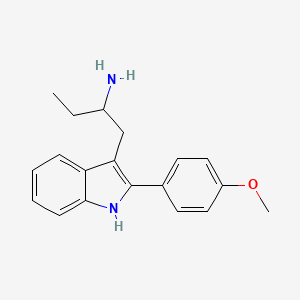
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
